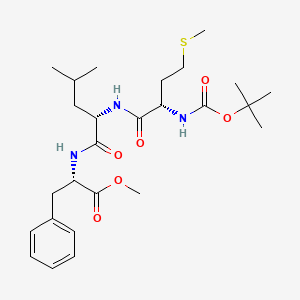
NEOCYANINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes quinolinium moieties linked by a propene-diyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide typically involves the condensation of quinoline derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of iodine or iodide salts to facilitate the formation of the diiodide product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert the quinolinium moieties to quinoline derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include quinolinium oxides, reduced quinoline derivatives, and substituted quinolinium compounds. These products have diverse applications in various fields.
科学研究应用
Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
作用机制
The mechanism of action of Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with cellular proteins, affecting various biochemical pathways. The presence of iodine atoms enhances its reactivity and ability to form covalent bonds with biological molecules .
相似化合物的比较
Similar Compounds
- 1-ethyl-2-(4-methylstyryl)quinolinium iodide
- 1-ethyl-2-(3-nitrostyryl)quinolinium iodide
- 1-ethyl-4-(4-methylstyryl)pyridinium iodide
Uniqueness
Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide is unique due to its specific structure, which includes a propene-diyl bridge and iodine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields .
属性
CAS 编号 |
4846-34-8 |
|---|---|
分子式 |
C38H37I2N3 |
分子量 |
789.5 g/mol |
IUPAC 名称 |
1-ethyl-4-[(1E,3E,5Z)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;diiodide |
InChI |
InChI=1S/C38H37N3.2HI/c1-4-39-26-23-30(33-13-7-10-16-36(33)39)21-19-29(32-25-28-41(6-3)38-18-12-9-15-35(32)38)20-22-31-24-27-40(5-2)37-17-11-8-14-34(31)37;;/h7-28H,4-6H2,1-3H3;2*1H/q+2;;/p-2 |
InChI 键 |
RJOBRLLSEIIUFB-UHFFFAOYSA-L |
手性 SMILES |
CCN1C=C/C(=C/C=C(\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=[N+](C5=CC=CC=C45)CC)/C6=CC=CC=C61.[I-].[I-] |
SMILES |
CCN1C=CC(=CC=C(C=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=[N+](C5=CC=CC=C45)CC)C6=CC=CC=C61.[I-].[I-] |
规范 SMILES |
CCN1C=CC(=CC=C(C=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=[N+](C5=CC=CC=C45)CC)C6=CC=CC=C61.[I-].[I-] |
| 4846-34-8 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1615647.png)













